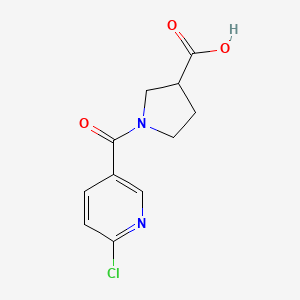
1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule is influenced by the stereogenicity of carbons in the pyrrolidine ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a prevalent feature in medicinal chemistry due to its presence in many biologically active molecules. It contributes to the stereochemistry of the molecule and offers a non-planar structure that can enhance molecular interactions with biological targets . This compound can be used to design and synthesize new drugs with potential activity against various diseases due to its structural versatility.
Pharmacology: Therapeutic Agent Development
In pharmacology, the compound’s pyrrolidine and pyridine components are valuable for developing therapeutic agents. Pyrrolidine derivatives have shown a range of activities, including antimicrobial, antiviral, and anticancer properties . The chloropyridine moiety can be leveraged to create compounds with specific pharmacokinetic properties.
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to interact with enzymes due to its pyrrolidine ring makes it a candidate for studying enzyme inhibition. It can serve as a scaffold for synthesizing inhibitors against a variety of enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .
Organic Synthesis: Building Blocks
This compound can act as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile intermediate for constructing more complex molecules. It can be used in the synthesis of pyrrolidine derivatives, which are important in pharmaceuticals and agrochemicals .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize synthetic processes. Its predictable reactivity profile enables the development of efficient, scalable, and environmentally friendly synthetic routes, which is essential for industrial chemical production .
Environmental Science: Degradation Product Analysis
As a degradation product of certain neonicotinoid pesticides, this compound’s analysis is vital in environmental science. Studying its presence and behavior in various environmental matrices helps understand the impact of agricultural chemicals on ecosystems .
Propiedades
IUPAC Name |
1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-2-1-7(5-13-9)10(15)14-4-3-8(6-14)11(16)17/h1-2,5,8H,3-4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZNYYGZLSYHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



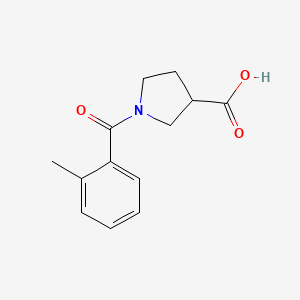
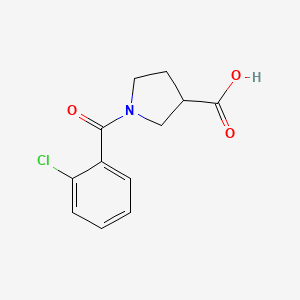
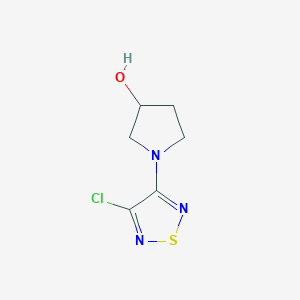


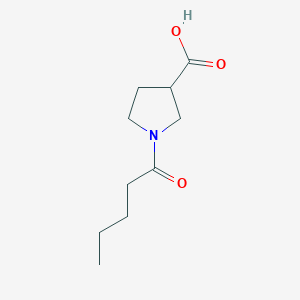
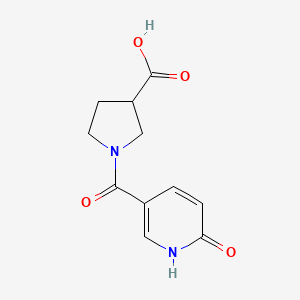
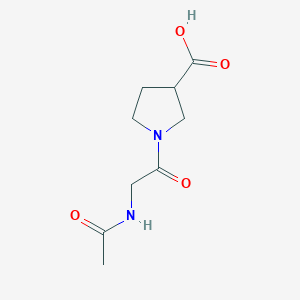

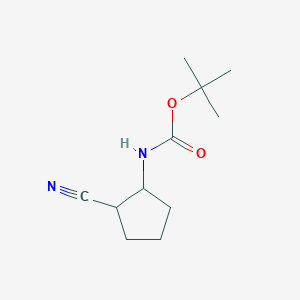


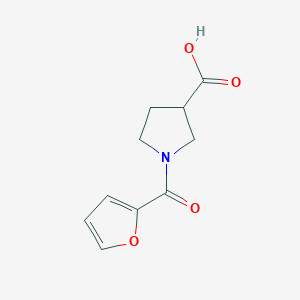
![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)